

Purity Validation of Pigment Yellow 183: A Chromatographic Comparison

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Compound of Interest		
Compound Name:	Pigment Yellow 183	
Cat. No.:	B1218173	Get Quote

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This guide provides a comparative overview of chromatographic techniques for the validation of **Pigment Yellow 183** (PY 183) purity. While specific analytical data for PY 183 is not extensively published, this document compiles representative methodologies and data based on the analysis of structurally similar monoazo pigments. The information herein is intended to serve as a practical resource for developing and validating analytical methods for quality control and research purposes.

Introduction

Pigment Yellow 183 (C.I. 18792) is a monoazo calcium salt lake pigment widely used in plastics and coatings due to its excellent heat stability and lightfastness.[1][2][3] The purity of PY 183 is a critical quality attribute, as impurities can affect its coloristic properties, performance, and toxicological profile. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for assessing the purity and identifying potential impurities in synthetic organic pigments.[4][5]

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is the industry standard for the quantitative analysis of organic pigment purity due to its high resolution, sensitivity, and reproducibility.[4][5]



Thin-Layer Chromatography (TLC) offers a simpler, more cost-effective qualitative screening method.

Feature	High-Performance Liquid Chromatography (HPLC)	Thin-Layer Chromatography (TLC)
Principle	Differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.	Differential migration of components on a thin layer of adsorbent material coated on a plate.
Primary Use	Quantitative purity determination, impurity profiling, and method validation.	Qualitative screening for impurities and rapid identification.
Resolution	High	Moderate to Low
Sensitivity	High (ng to pg levels)	Low (μg to ng levels)
Reproducibility	High	Moderate
Analysis Time	15-30 minutes per sample	30-60 minutes for multiple samples
Cost	High initial investment and operational costs	Low initial investment and operational costs

Table 1: Comparison of HPLC and TLC for PY 183 Purity Analysis. This table provides a general comparison of the two techniques.

Quantitative Data Summary (Illustrative)

The following tables present illustrative data for the validation of an HPLC method for PY 183 purity analysis, based on typical performance characteristics observed for similar azo pigments.



Parameter	Specification	Result
Purity Assay	> 98.0%	99.2%
Known Impurity 1	< 0.5%	0.3%
Known Impurity 2	< 0.5%	0.2%
Unknown Impurities	< 0.1% each	< 0.1%
Total Impurities	< 2.0%	0.8%

Table 2: Illustrative Purity Profile of a PY 183 Batch. This data represents a hypothetical high-purity batch of PY 183.

Validation Parameter	Acceptance Criteria	Illustrative Results
Linearity (r²)	≥ 0.999	0.9995
Accuracy (% Recovery)	98.0 - 102.0%	99.5%
Precision (% RSD)	≤ 2.0%	0.8%
Limit of Detection (LOD)	Report	0.01 μg/mL
Limit of Quantitation (LOQ)	Report	0.03 μg/mL

Table 3: Illustrative HPLC Method Validation Parameters for PY 183 Analysis. These results demonstrate a robust and reliable analytical method.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) Method (Illustrative)

This proposed method is based on a reversed-phase HPLC approach commonly used for azo pigments.[6]

- 1. Sample Preparation:
- · Accurately weigh 10 mg of the PY 183 sample.



- Dissolve in 10 mL of a suitable solvent (e.g., N,N-Dimethylformamide or a mixture of methanol and water).
- Sonicate for 10 minutes to ensure complete dissolution.
- Filter the solution through a 0.45 μm syringe filter prior to injection.
- 2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 μm particle size.
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.[6]
- Gradient:
 - o 0-2 min: 30% B
 - 2-15 min: 30% to 90% B
 - o 15-20 min: 90% B
 - 20.1-25 min: 30% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 μL.
- Detection: Diode Array Detector (DAD) at the maximum absorption wavelength of PY 183 (approximately 410 nm).
- 3. Data Analysis:
- The purity of PY 183 is determined by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.





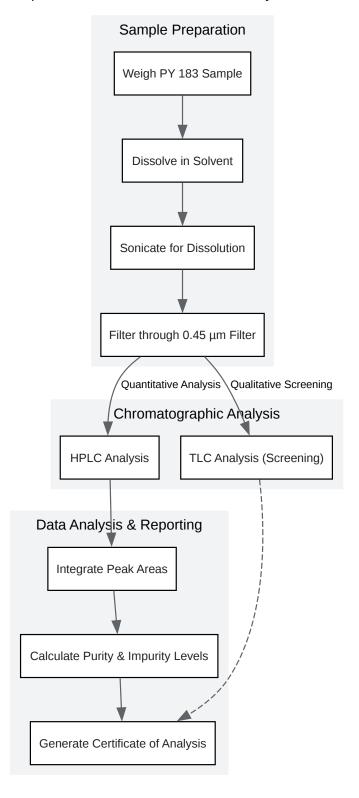
Thin-Layer Chromatography (TLC) Method (Illustrative)

- 1. Sample Preparation:
- Prepare a 1 mg/mL solution of PY 183 in a suitable solvent (e.g., N,N-Dimethylformamide).
- 2. TLC Conditions:
- Stationary Phase: Silica gel 60 F254 TLC plate.
- Mobile Phase: A mixture of Toluene: Ethyl Acetate (e.g., 7:3 v/v).
- Application: Spot 5 μ L of the sample solution onto the TLC plate.
- Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.
- Visualization: Visualize the separated spots under UV light at 254 nm and 366 nm. Impurities will appear as separate spots from the main PY 183 spot.

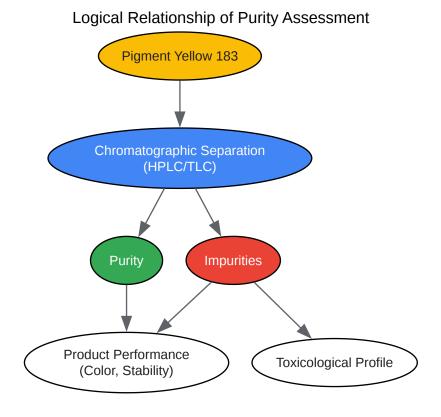
Visualizations



Experimental Workflow for PY 183 Purity Validation







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